molecular formula C33H48O3 B12672090 alpha,alpha'-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol CAS No. 93839-65-7

alpha,alpha'-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol

Cat. No.: B12672090
CAS No.: 93839-65-7
M. Wt: 492.7 g/mol
InChI Key: OEABRIOKTHIQDU-UHFFFAOYSA-N
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Description

alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol: is an organic compound characterized by the presence of benzene rings, hydroxyl groups, and isononyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol typically involves the condensation reaction of p-hydroxytoluene and trimethylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous monitoring and adjustment of parameters to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions: alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the aromatic nature of the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a potential treatment for certain diseases.

    Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol involves its interaction with molecular targets and pathways within cells. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • alpha,alpha’-Bis(4-hydroxyphenyl)-1,4-diisopropylbenzene
  • Bisphenol A
  • Bisphenol S

Comparison: Compared to similar compounds, alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol exhibits unique properties due to the presence of isononyl groups, which can enhance its solubility and stability. Its antioxidant properties are also more pronounced, making it a valuable compound for various applications .

Properties

CAS No.

93839-65-7

Molecular Formula

C33H48O3

Molecular Weight

492.7 g/mol

IUPAC Name

2,6-bis[(4-hydroxy-4,6-dimethylcyclohexa-1,5-dien-1-yl)methyl]-4-(7-methyloctyl)phenol

InChI

InChI=1S/C33H48O3/c1-23(2)11-9-7-8-10-12-26-17-29(19-27-13-15-32(5,35)21-24(27)3)31(34)30(18-26)20-28-14-16-33(6,36)22-25(28)4/h13-14,17-18,21-23,34-36H,7-12,15-16,19-20H2,1-6H3

InChI Key

OEABRIOKTHIQDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC=C1CC2=CC(=CC(=C2O)CC3=CCC(C=C3C)(C)O)CCCCCCC(C)C)(C)O

Origin of Product

United States

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